Cas no 84483-27-2 (2-bromo-6-iodoaniline)

2-bromo-6-iodoaniline structure
2-bromo-6-iodoaniline structure
Nome del prodotto:2-bromo-6-iodoaniline
Numero CAS:84483-27-2
MF:C6H5BrIN
MW:297.91907286644
MDL:MFCD18391615
CID:667119
PubChem ID:13218921

2-bromo-6-iodoaniline Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine, 2-bromo-6-iodo-
    • 2-BROMO-6-IODOANILINE
    • Benzenamine,2-bromo-6-iodo
    • 2-Bromo-6-iodobenzenamine (ACI)
    • 2-bromo-6-iodoaniline
    • MDL: MFCD18391615
    • Inchi: 1S/C6H5BrIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
    • Chiave InChI: GEFAZDFSVUZVDV-UHFFFAOYSA-N
    • Sorrisi: BrC1C(N)=C(I)C=CC=1

Proprietà calcolate

  • Massa esatta: 296.86500
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0

Proprietà sperimentali

  • PSA: 26.02000
  • LogP: 3.21710

2-bromo-6-iodoaniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-142474-2.5g
2-bromo-6-iodoaniline
84483-27-2 90%
2.5g
$518.0 2023-07-10
eNovation Chemicals LLC
Y1316690-5G
2-bromo-6-iodoaniline
84483-27-2 97%
5g
$740 2024-07-21
eNovation Chemicals LLC
Y1199600-5g
2-Bromo-6-iodoaniline
84483-27-2 95%
5g
$760 2024-07-23
Apollo Scientific
OR400089-250mg
2-Bromo-6-iodoaniline
84483-27-2
250mg
£30.00 2025-02-20
Apollo Scientific
OR400089-5g
2-Bromo-6-iodoaniline
84483-27-2
5g
£145.00 2025-02-20
eNovation Chemicals LLC
D767231-25g
2-Bromo-6-iodoaniline
84483-27-2 97%
25g
$495 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RB506-200mg
2-bromo-6-iodoaniline
84483-27-2 97+%
200mg
394.0CNY 2021-07-15
abcr
AB334659-5 g
2-Bromo-6-iodoaniline; 95%
84483-27-2
5g
€1,163.50 2022-03-03
Enamine
EN300-142474-10.0g
2-bromo-6-iodoaniline
84483-27-2 90%
10.0g
$1885.0 2023-07-10
Enamine
EN300-142474-5.0g
2-bromo-6-iodoaniline
84483-27-2 90%
5.0g
$974.0 2023-07-10

2-bromo-6-iodoaniline Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium azide ;  42 h, rt; rt → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  basified, 0 °C
Riferimento
Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles
Morrison, Matthew D.; et al, Organic Letters, 2009, 11(5), 1051-1054

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  rt
Riferimento
A dramatic enhancing effect of InBr3 towards the oxidative Sonogashira cross-coupling reaction of 2-ethynylanilines
Ikeda, A.; et al, Organic & Biomolecular Chemistry, 2016, 14(6), 2127-2133

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Iodine chloride Solvents: Dichloromethane
Riferimento
Rearrangement and cascade reactions: New synthetic methods and the total synthesis of diazonamide A
Waller, David Lee, 2008, , 69(7),

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Solvents: Acetic acid ,  Benzene ;  72 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Remarkable switch in the regiochemistry of the iodination of anilines by N-iodosuccinimide: synthesis of 1,2-dichloro-3,4-diiodobenzene
Shen, Hao; et al, Synlett, 2012, 23(2), 208-214

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Sodium azide ;  42 h, rt; rt → 0 °C
2.3 Reagents: Ammonium hydroxide Solvents: Water ;  basified, 0 °C
Riferimento
Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles
Morrison, Matthew D.; et al, Organic Letters, 2009, 11(5), 1051-1054

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: sec-Butyllithium ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Iodine chloride Solvents: Dichloromethane
Riferimento
Rearrangement and cascade reactions: New synthetic methods and the total synthesis of diazonamide A
Waller, David Lee, 2008, , 69(7),

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Iodine ,  Potassium iodide ,  Oxygen Solvents: Acetonitrile ;  8 h, 180 °C
Riferimento
A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen
Rong, Nianxin; et al, Organic Chemistry Frontiers, 2021, 8(16), 4479-4484

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: sec-Butyllithium ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
3.1 Reagents: Iodine chloride Solvents: Dichloromethane
Riferimento
Rearrangement and cascade reactions: New synthetic methods and the total synthesis of diazonamide A
Waller, David Lee, 2008, , 69(7),

2-bromo-6-iodoaniline Raw materials

2-bromo-6-iodoaniline Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:84483-27-2)2-bromo-6-iodoaniline
A940189
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):195.0/684.0